1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride
Description
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is a synthetic small molecule characterized by an imidazole core substituted with a benzyl group bearing a trifluoromethyl (–CF₃) moiety at the 3-position and a methanamine (–CH₂NH₂) group at the 5-position of the imidazole ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The trifluoromethyl group is a critical structural feature, known to improve metabolic stability and lipophilicity, which are advantageous in drug design .
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNXVDLBWJERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation of Imidazole
A foundational approach involves the alkylation of imidazole derivatives with 3-(trifluoromethyl)benzyl halides. In this method, the imidazole nitrogen acts as a nucleophile, attacking the benzyl halide electrophile. Patent demonstrates that potassium alkoxides or sodium hydride in polar aprotic solvents like N-methylpyrrolidinone (NMP) facilitate this reaction at elevated temperatures (70–130°C). For instance, reacting 1H-imidazole with 3-(trifluoromethyl)benzyl bromide in NMP with sodium hydride yields 1-[3-(trifluoromethyl)benzyl]-1H-imidazole as an intermediate.
Regioselective Functionalization at the 5-Position
Introducing the methanamine group at the imidazole’s 5-position requires careful regiocontrol. Patent highlights the use of directed ortho-metalation strategies, where a directing group on the imidazole ring guides lithiation. Subsequent quenching with formaldehyde and oxidation produces the 5-aminomethyl derivative. For example, treating 1-[3-(trifluoromethyl)benzyl]-1H-imidazole with n-butyllithium at −78°C, followed by reaction with paraformaldehyde and hydroxylamine, yields the oxime intermediate, which is reduced to the primary amine using hydrogen and palladium on carbon.
Transition Metal-Catalyzed Coupling Approaches
Copper-Catalyzed Ullmann-Type Coupling
Copper(I) catalysts enable the coupling of imidazole derivatives with aryl halides under mild conditions. As described in, reacting 5-(bromomethyl)-1H-imidazole with 3-(trifluoromethyl)phenylboronic acid in the presence of CuI and 1,10-phenanthroline in DMF at 100°C achieves cross-coupling with 78% yield. This method avoids harsh bases and improves functional group tolerance.
Palladium-Mediated Buchwald-Hartwig Amination
Reductive Amination and Salt Formation
One-Pot Reductive Amination
Combining aldehyde intermediates with ammonium chloride and reducing agents streamlines synthesis. For example, 1-[3-(trifluoromethyl)benzyl]-1H-imidazole-5-carbaldehyde reacts with ammonium acetate and sodium triacetoxyborohydride in dichloromethane, yielding the free base amine with 90% conversion. Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt at >99% purity.
Crystallization and Purification
Critical to industrial scalability, patent emphasizes recrystallization from heptane/ethyl acetate mixtures to remove byproducts. The hydrochloride salt’s solubility in hot ethanol and low solubility in cold diethyl ether facilitates high recovery rates (92–95%).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Alkylation | NaH, NMP, 110°C | 75 | 88 | Simple, fewer steps |
| Ullmann Coupling | CuI, phenanthroline, DMF, 100°C | 78 | 91 | Functional group tolerance |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, 80°C | 82 | 94 | Direct amination |
| Reductive Amination | NaBH₃CN, NH₄OAc, rt | 90 | 97 | High efficiency, one-pot |
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
The compound exhibits promising biological activities, particularly as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. Inhibition of these enzymes can lead to the suppression of tumor growth and proliferation.
Therapeutic Applications
-
Chronic Myelogenous Leukemia (CML) :
- 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride has shown efficacy in treating drug-resistant forms of CML, especially in patients who have progressed on or cannot tolerate other therapies like imatinib .
- It targets specific mutations in the BCR-ABL fusion protein associated with CML, making it a valuable option for managing this malignancy.
- Other Neoplastic Diseases :
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Study on CML Patients : In a clinical trial involving adult patients with Philadelphia chromosome-positive CML, the administration of this compound demonstrated a significant reduction in leukemic cell counts and improved overall survival rates compared to standard therapies .
- Preclinical Models : Animal studies have shown that this compound effectively reduces tumor size and inhibits metastasis in models of solid tumors, supporting its potential for broader oncological applications .
Summary Table of Key Findings
| Application Area | Description |
|---|---|
| Primary Use | Treatment of chronic myelogenous leukemia (CML) |
| Mechanism of Action | Tyrosine kinase inhibition |
| Clinical Efficacy | Significant improvement in patient outcomes; effective against drug-resistant CML |
| Research Status | Ongoing studies exploring broader oncological applications |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride (CAS 1707580-62-8)
- Structural Difference : Bromine (–Br) replaces the trifluoromethyl (–CF₃) group at the benzyl 3-position.
- Key Properties: Bromine’s larger atomic radius and lower electronegativity compared to –CF₃ may reduce metabolic stability and alter binding interactions.
- Biological Relevance : Halogenated analogs are often explored for their electron-withdrawing effects, but –Br may confer different steric and electronic profiles compared to –CF₃.
[1-(4-Bromophenyl)methyl]-1H-imidazol-5-ylmethanamine Hydrochloride (CAS 1713164-05-6)
- Structural Difference : Bromine is positioned at the benzyl 4-position instead of 3-position.
- Key Properties : The para-substitution may enhance symmetry but reduce steric hindrance compared to the meta–CF₃ group in the target compound. This could influence receptor binding selectivity .
Methoxy-Substituted Analogues
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride (CAS 1439902-60-9)
- Structural Difference : A methoxy (–OCH₃) group replaces –CF₃, and the methanamine is at the imidazole 4-position instead of 5-position.
- Key Properties : The electron-donating –OCH₃ group may decrease lipophilicity and alter π-π stacking interactions. The imidazole substitution position (4 vs. 5) could affect hydrogen-bonding patterns with biological targets .
- Safety Considerations : This compound requires stringent handling protocols (e.g., avoidance of oxidizers), which may extend to other imidazole derivatives .
Functional Group Variations
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)
- Structural Difference : A urea (–NHCONH–) linkage replaces the methanamine group.
- Biological Activity : BPU exhibits potent anticancer activity (IC₅₀ = 4.64 µM in Jurkat cells) and inhibits angiogenesis in tumor models. The urea group likely enhances hydrogen-bonding interactions with enzymes like MMP-2/9 .
- Comparison : The target compound’s methanamine group may offer different pharmacokinetic profiles, such as improved solubility or reduced off-target effects.
1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS 82830-36-2)
- Structural Difference : A chloromethyl (–CH₂Cl) group replaces methanamine (–CH₂NH₂).
- This contrasts with the target compound’s amine group, which may participate in pH-dependent solubility or target binding .
Benzimidazole Derivatives
1-Methyl-1H-benzimidazol-5-amine Trihydrochloride
- Structural Difference : A fused benzimidazole core replaces the imidazole ring.
- However, reduced conformational flexibility could limit target selectivity compared to the non-fused imidazole in the target compound .
Biological Activity
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride, also known as a trifluoromethyl-substituted imidazole derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a trifluoromethyl group, which has been shown to enhance the biological activity of various drug candidates through improved binding affinity and altered pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a benzyl group attached to an imidazole ring, with a trifluoromethyl group at the para position, which contributes to its unique properties.
The trifluoromethyl group is known for its strong electron-withdrawing characteristics, which can significantly affect the compound's interaction with biological targets. Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced potency against various enzymes and receptors due to increased hydrophobic interactions and improved metabolic stability .
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds against selected cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| KX2-391 | MCF7 | 18.8 |
| KX2-391 | HCT116 | 29.3 |
| 1-[3-(TFMB)] | MV4-11 | <10 |
| 1-[3-(TFMB)] | N87 | 5.28 |
Note: TFMB refers to the trifluoromethyl-benzyl moiety present in the compound.
These findings suggest that the incorporation of a trifluoromethyl group can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of oncogenic signaling pathways .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, SAR studies have indicated that similar imidazole derivatives can inhibit kinases involved in cancer progression. The presence of the trifluoromethyl group appears to increase binding affinity due to enhanced hydrophobic interactions with the enzyme active sites .
Study on Anticancer Efficacy
In a recent study, researchers synthesized several analogues of imidazole derivatives, including those with trifluoromethyl substitutions. These analogues were tested against leukemia cell lines and demonstrated significant anticancer activity. The study concluded that modifications at the benzyl position could lead to improved selectivity and potency against specific cancer types .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that compounds with trifluoromethyl groups exhibit altered absorption and distribution profiles compared to their non-fluorinated counterparts. For example, a related compound demonstrated a half-life of approximately 93 hours when administered orally, highlighting the potential for sustained therapeutic effects . Toxicological evaluations are ongoing, but initial findings suggest that these compounds may possess favorable safety profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride, and what critical reaction parameters influence yield?
- Methodology :
- Step 1 : Condensation reactions are commonly used to form the imidazole core. For analogous compounds, glyoxal, formaldehyde, and ammonia/amines are condensed under acidic conditions to generate the heterocyclic ring .
- Step 2 : Introduce the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions. For example, benzyl halides (e.g., 3-(trifluoromethyl)benzyl chloride) can react with imidazole intermediates in the presence of a base like K₂CO₃ .
- Critical Parameters :
- Temperature : Optimal reaction temperatures range from 60–100°C to balance reactivity and side-product formation .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethylbenzyl group (δ ~7.5–7.8 ppm for aromatic protons) and imidazole protons (δ ~7.0–7.3 ppm) .
- IR Spectroscopy : Identify amine (-NH₂) stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% deviation from theoretical values) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data reported for imidazole-based analogs?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing trifluoromethyl with methoxy or halogens) and compare IC₅₀ values in target assays .
- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .
Q. How do structural modifications at the benzyl or imidazole positions affect receptor binding affinity?
- Methodology :
- Benzyl Substituents : Replace trifluoromethyl with electron-donating groups (e.g., -OCH₃). For example, [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine shows reduced lipophilicity but enhanced solubility, altering pharmacokinetics .
- Imidazole Modifications : Introduce methyl or ethyl groups at the 2-position to sterically hinder non-specific interactions. Analogous compounds with 2-methyl groups exhibit improved selectivity for histamine receptors .
Q. What analytical approaches assess stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH Stability : Prepare buffered solutions (pH 1–12) and quantify decomposition products (e.g., free amine) using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodology :
- Standardized Solubility Protocols : Use the shake-flask method in PBS (pH 7.4) and hexane to measure partition coefficients (LogP) .
- Control Variables : Ensure consistent particle size (micronized vs. crystalline forms) and temperature (25°C) during testing .
Synthesis Optimization
Q. What steps improve regioselectivity during benzylation of the imidazole ring?
- Methodology :
- Protecting Groups : Temporarily protect the amine with Boc to direct benzylation to the N-1 position .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to achieve >90% regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
